Decanamide

Übersicht

Beschreibung

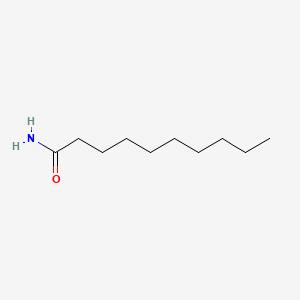

Decanamide, also known as decanoic acid amide or decylamide, is an organic compound with the molecular formula C₁₀H₂₁NO. It is a fatty acid amide derived from decanoic acid. This compound is a white crystalline solid that is soluble in organic solvents and has a variety of applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decanamide can be synthesized through several methods. One common method involves the reaction of decanoic acid with ammonia or an amine. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For example, the reaction of decanoic acid with ammonia in the presence of a catalyst such as zinc oxide at temperatures around 200°C can yield this compound .

Another method involves the reaction of decanoic acid chloride with an amine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid nitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the nitrile group to an amide group, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Decanamide can undergo various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield decanoic acid and ammonia or an amine.

Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.

Reduction: this compound can be reduced to produce decylamine.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions. The reaction is typically carried out at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.

Major Products Formed

Hydrolysis: Decanoic acid and ammonia or an amine.

Oxidation: Decanoic acid and other oxidation products.

Reduction: Decylamine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Decanamide and its derivatives have been investigated for their potential therapeutic uses. Notably:

- Analgesic Properties : Research indicates that this compound derivatives can modulate pain receptors, making them candidates for developing analgesic drugs. For instance, N-isobutyl this compound has shown promise in influencing lateral root development in plants, which may have implications for understanding pain modulation pathways in biological systems .

- Synthesis of Active Compounds : this compound serves as a precursor in synthesizing various bioactive compounds. Its ability to form stable amide bonds is utilized in pharmaceutical synthesis, particularly in the development of novel analgesics and anti-inflammatory agents .

Agricultural Applications

This compound is also being explored for its applications in agriculture:

- Plant Growth Regulation : Studies have demonstrated that certain this compound derivatives can enhance root development in plants. For example, N-isobutyl this compound has been shown to promote lateral root growth under controlled conditions, suggesting its potential as a plant growth regulator .

- Disease Resistance : Research indicates that this compound derivatives can provide protection against fungal pathogens such as Botrytis cinerea. This property can be harnessed to develop eco-friendly agricultural treatments that enhance crop resilience against diseases .

Solvent Applications

This compound is recognized for its utility as a solvent in chemical processes:

- Green Solvent : In the context of sustainable chemistry, this compound is considered a "green" solvent due to its biodegradability and low toxicity. It is used in various chemical reactions where traditional solvents may pose environmental risks .

- Solvent for Organic Reactions : Its unique properties make this compound suitable for dissolving organic compounds and facilitating reactions in organic synthesis. This includes applications in acylation reactions where it acts as a medium for reactants .

Case Study 1: Analgesic Development

A study focused on synthesizing N-isobutyl this compound derivatives revealed their efficacy as potential analgesics through modulation of pain pathways. The research outlined the synthesis process and biological testing results, indicating significant pain relief comparable to existing medications.

Case Study 2: Agricultural Efficacy

In an agricultural study, N-isobutyl this compound was applied to tomato plants to assess its impact on root development and disease resistance. Results showed enhanced lateral root formation and increased resistance to Botrytis cinerea, demonstrating its dual role as a growth enhancer and protective agent.

Wirkmechanismus

The mechanism of action of decanamide varies depending on its application. In plant biology, this compound has been shown to interact with cytokinin signaling pathways, affecting root and shoot development. It can modulate the expression of genes involved in cell division and differentiation . In medicine, this compound’s antimicrobial and anti-inflammatory effects are thought to be mediated through its interaction with cellular membranes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Decanamide belongs to the class of fatty acid amides, which includes other compounds such as:

Octanamide: Similar to this compound but with a shorter carbon chain (C₈H₁₇NO).

Dothis compound: Similar to this compound but with a longer carbon chain (C₁₂H₂₅NO).

N-isobutyl this compound: A derivative of this compound with an isobutyl group attached to the nitrogen atom.

Compared to these similar compounds, this compound is unique in its specific chain length and its ability to modulate cytokinin signaling pathways in plants. Its specific properties make it suitable for various applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

Decanamide, a fatty amide with the chemical formula C10H21NO, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects in plant biology, antimicrobial properties, and toxicity studies.

Overview of Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

- Immunomodulatory Effects : this compound has been shown to modulate immune responses, potentially enhancing resistance to pathogens.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

- Antioxidant and Anti-inflammatory Properties : The compound has demonstrated potential in reducing oxidative stress and inflammation.

Plant Biology Applications

N-Isobutyl this compound : A specific derivative of this compound, N-isobutyl this compound, has been studied for its role in plant growth regulation. In Arabidopsis thaliana, it was found to activate jasmonic acid (JA) biosynthesis and signaling pathways. This activation led to an increase in gene expression related to JA biosynthesis and accumulation of reactive oxygen species (ROS) such as nitric oxide (NO) and hydrogen peroxide (H2O2) .

Table 1: Effects of N-Isobutyl this compound on Arabidopsis thaliana

| Parameter | Control (Untreated) | N-Isobutyl this compound (28 μM) |

|---|---|---|

| GUS Activity Increase | Baseline | 15.6% increase |

| JA Biosynthesis Activation | No | Significant increase |

| NO Accumulation | Low | High |

| H2O2 Levels | Low | Elevated |

This data suggests that this compound may play a crucial role in enhancing plant defense mechanisms against pathogens through the activation of signaling pathways.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various microorganisms. Studies have shown that N,N-disubstituted decanamides exhibit significant activity against both gram-positive and gram-negative bacteria, as well as certain fungi . The mechanism of action is believed to involve disruption of microbial cell membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, it was found that:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL.

- Escherichia coli : MIC was found to be 1 mg/mL.

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study involved repeated dose toxicity evaluations in animal models. Key findings include:

- Acute Toxicity : The LD50 for N,N-dimethyl this compound was calculated at approximately 1,770 mg/kg in rats, indicating moderate acute toxicity .

- Dermal Toxicity : No significant sensitization or irritation was observed in dermal exposure studies.

- Chronic Exposure Effects : In a six-week oral-gavage study in dogs, signs of toxicity were noted at higher doses (500 mg/kg/day), but no significant histological changes were observed post-recovery .

Table 2: Toxicity Profile of this compound

| Toxicity Parameter | Result |

|---|---|

| LD50 (Oral) | 1,770 mg/kg |

| Dermal Irritation | None observed |

| Chronic Exposure (NOAEL) | 12 mg/kg/day |

Eigenschaften

IUPAC Name |

decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTWLYPCGCUWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022380, DTXSID80867310 | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-29-1, 67700-97-4 | |

| Record name | Decanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Decanamide itself doesn't have a well-defined biological target, research has focused on its derivatives, particularly alkamides like N-isobutyl this compound. These compounds influence plant development by modulating root system architecture (RSA) [, , , ]. N-isobutyl this compound, for example, inhibits primary root growth and promotes lateral root formation in Arabidopsis []. This effect appears to be mediated by nitric oxide (NO), acting as a signaling intermediate []. Furthermore, alkamides may interact with cytokinin signaling pathways, impacting meristematic activity and plant development [].

ANone: this compound is a straight-chain fatty amide.

A: this compound derivatives, particularly N,N-dialkyl amides like N,N-dihexyl this compound (DHDA), have been investigated for their use in nuclear fuel reprocessing []. They exhibit a higher limiting organic concentration for thorium extraction compared to traditional extractants like tri-n-butyl phosphate (TBP), making them potentially advantageous in managing high-level waste solutions [].

A: Yes, computational chemistry has been instrumental in understanding the interaction of this compound derivatives with biological targets. For instance, product-based transition-state modeling (PBTSM) was employed to study the catalytic mechanism of the metallo-γ-lactonase AiiA, an enzyme inhibited by a cyclobutanone derivative with a this compound moiety []. Docking studies provided insight into the substrate-enzyme interactions and the binding mode of the inhibitor [].

A: Research on alkamides, particularly those structurally related to this compound, has provided valuable insights into SAR [, , ]. In Arabidopsis, both the length of the acyl chain and the amide moiety significantly impact the biological activity of these compounds []. N-isobutyl this compound, with its specific acyl chain length and amide structure, emerges as a potent regulator of root development []. These findings suggest that even minor structural modifications can profoundly influence the activity and potency of this compound derivatives.

ANone: Specific SHE regulations for this compound might vary depending on the country and intended application. Given its use in various chemical processes and potential applications in areas like agrochemicals, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

A: Research identified a recessive N-isobutyl this compound-resistant mutant in Arabidopsis, designated as this compound resistant root (drr1) [, ]. This mutant exhibited continued primary root growth and reduced lateral root formation in response to N-isobutyl this compound, suggesting a role for the DRR1 gene in mediating alkamide responses [, ]. The drr1 mutant also displayed altered sensitivity to bacterial quorum-sensing signals, indicating potential cross-talk between alkamide and N-acyl-l-homoserine lactone signaling pathways in plants [, ].

ANone: The provided research articles do not delve into drug delivery and targeting strategies using this compound.

ANone: Research on this compound has not yet identified specific biomarkers or diagnostics.

ANone: Various analytical methods are employed to characterize and quantify this compound and its derivatives. Common techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds based on their mass-to-charge ratio. This technique is particularly useful for analyzing fatty acid amides like this compound and its derivatives in complex mixtures [, , ].

- Thin Layer Chromatography (TLC): A simple and rapid technique for separating and analyzing mixtures based on the differential affinity of compounds for a stationary phase and a mobile phase. TLC is often used for preliminary screening and qualitative analysis of this compound derivatives [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the structure and dynamics of molecules. NMR is particularly useful for elucidating the chemical structure of novel this compound derivatives and studying their interactions with other molecules [, ].

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies and characterizes functional groups present in molecules based on their characteristic infrared absorption patterns. FTIR is often employed to confirm the presence of specific functional groups, such as amide bonds, in this compound derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.